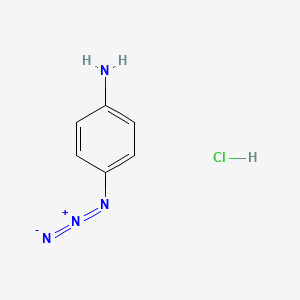

4-Azidoaniline hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-azidoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYAJRBHPPWHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583387 | |

| Record name | 4-Azidoaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91159-79-4 | |

| Record name | 4-Azidoaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91159-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidoaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Azidoaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Azidoaniline Hydrochloride: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azidoaniline (B77532) hydrochloride is a versatile chemical reagent with significant applications in bioconjugation, materials science, and drug discovery. Its utility is primarily derived from the photo-reactive and bioorthogonal nature of the azido (B1232118) group, making it a valuable tool for "click chemistry" and the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, structural features, and detailed experimental protocols for its synthesis and application.

Chemical Properties

4-Azidoaniline hydrochloride is a light-sensitive, flammable solid.[1][2] It is characterized by its dual functionality, possessing both a primary amine and an azide (B81097) group, which makes it a valuable building block in organic synthesis. Key quantitative properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₄ | [1][3][4][5] |

| Molecular Weight | 170.60 g/mol | [1][6][7][8][9][10] |

| Melting Point | 165 °C (decomposes) | [5][6][11][12] |

| Appearance | Tan crystalline flakes or light yellow crystalline solid | [2][13] |

| Solubility | Soluble in methanol (B129727).[2][12] Immiscible with water.[13] | |

| log Pow (Octanol/Water) | 1.022 | [2] |

| Infrared (IR) Spectroscopy | Major peak at 2110 cm⁻¹ corresponding to the N₃ stretch.[11] |

Chemical Structure

The chemical structure of this compound consists of a phenyl ring substituted with an amino group and an azido group at the para positions (1 and 4 positions, respectively). The hydrochloride salt is formed by the protonation of the amino group.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 91159-79-4 | [1][3][4][5][6][7][8][9][10][11] |

| IUPAC Name | 4-azidoaniline;hydrochloride | [1] |

| SMILES | Cl.Nc1ccc(cc1)N=[N+]=[N-] | [5][6] |

| InChI | InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H | [1][6] |

| InChIKey | SDYAJRBHPPWHSF-UHFFFAOYSA-N | [1][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of a suitable precursor followed by azidation. A representative protocol starting from p-phenylenediamine (B122844) is outlined below.

Experimental Protocol: Synthesis from p-Phenylenediamine

Materials:

-

p-Phenylenediamine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ice

-

Ethyl Acetate (EtOAc)

-

Dry HCl gas or concentrated HCl

-

Diethyl Ether (Et₂O)

Procedure:

-

Diazotization:

-

Dissolve p-phenylenediamine in a minimal amount of deionized water and concentrated hydrochloric acid in a beaker.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-phenylenediamine solution. Maintain the temperature below 5 °C throughout the addition to form the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

-

-

Azidation:

-

In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Maintain the temperature below 5 °C.

-

A precipitate of 4-azidoaniline (the free base) should form. Allow the reaction to stir for an additional 30-60 minutes in the ice bath.

-

-

Isolation and Purification of the Free Base:

-

Collect the crude 4-azidoaniline precipitate by vacuum filtration and wash with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified 4-azidoaniline free base in ethyl acetate.

-

Bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in ethyl acetate, until precipitation of the hydrochloride salt is complete.

-

Collect the this compound precipitate by vacuum filtration.

-

Wash the solid with cold, dry diethyl ether and dry under vacuum.[11]

-

Caption: Workflow for the synthesis of this compound.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This compound is a valuable reagent for "click chemistry," a class of reactions known for their high efficiency and specificity.[6][11] The azide group of 4-azidoaniline can react with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

Experimental Protocol: General CuAAC Reaction

Materials:

-

This compound

-

An alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

A suitable solvent system (e.g., water, DMSO, tBuOH/water)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

-

Prepare a stock solution of this compound. If starting with the hydrochloride salt, it may need to be neutralized to the free base in situ or prior to the reaction, depending on the reaction conditions.

-

Prepare a stock solution of copper(II) sulfate in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of the THPTA or TBTA ligand in water or a suitable organic solvent.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-containing molecule and 4-azidoaniline.

-

Add the copper(II) sulfate and the ligand.

-

Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be purified to remove the copper catalyst and any unreacted starting materials. Purification methods may include column chromatography, precipitation, or extraction, depending on the properties of the product.

-

Caption: General workflow for a CuAAC "Click Chemistry" reaction.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13]

-

Hazards: Flammable solid, toxic if swallowed, in contact with skin, or if inhaled.[1][13] Causes skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13] A particulate dust filter respirator is recommended for handling the solid.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Keep away from heat, sparks, and open flames.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[13]

Applications

The unique properties of this compound make it suitable for a range of applications in research and development:

-

Preparation of Photo-reactive Polymers: It can be incorporated into polymers to create photo-reactive materials that can be cross-linked or functionalized upon exposure to UV light.[6][11]

-

Synthesis of Photo-reactive Polysaccharides: Similar to its use in polymers, it can be used to modify polysaccharides to impart photo-reactive properties.[6]

-

Bioconjugation and "Click Chemistry": As detailed in the experimental protocol, it is a key reagent for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the efficient labeling and conjugation of biomolecules.[6][11]

-

Drug Development and Medicinal Chemistry: The azido group can serve as a precursor to an amine via reduction, or be used to introduce a triazole linkage, which is a common motif in pharmacologically active compounds. It has also been investigated for its potential role as a guanine (B1146940) nucleotide-binding protein (G protein) antagonist.[4]

Conclusion

This compound is a high-value chemical intermediate with significant potential in various scientific disciplines. Its well-defined chemical properties and reactivity, particularly in "click chemistry," make it an indispensable tool for researchers and drug development professionals. Adherence to strict safety protocols is essential when handling this compound. The experimental procedures outlined in this guide provide a foundation for its synthesis and application in creating novel materials and complex molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. irjet.net [irjet.net]

- 3. This compound(91159-79-4) 1H NMR [m.chemicalbook.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. This compound | 91159-79-4 | FA166501 [biosynth.com]

- 6. CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine - Google Patents [patents.google.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. 4-叠氮苯胺 盐酸盐 97% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. Silica surface modification via diazotization of p-phenylenediamine: a stationary phase for HPLC - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]

A Technical Guide to 4-Azidoaniline Hydrochloride (CAS 91159-79-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline (B77532) hydrochloride, identified by CAS number 91159-79-4, is a versatile organic compound featuring both a primary amine (-NH₂) and an azide (B81097) (-N₃) functional group attached to a benzene (B151609) ring.[1] This dual functionality makes it a valuable reagent in various scientific fields. Its synonyms include 4-Aminophenyl azide hydrochloride.[2] The azide group serves as a photo-reactive moiety and a key component in click chemistry reactions, while the amine group allows for further chemical modifications. This guide provides a comprehensive overview of its properties, applications, safety protocols, and experimental concepts relevant to its use in research and development.

Physicochemical Properties

The fundamental properties of 4-Azidoaniline hydrochloride are summarized below. This data is critical for experimental design, safety assessments, and analytical characterization.

| Property | Value | Citations |

| CAS Number | 91159-79-4 | [2][3][4] |

| Molecular Formula | N₃C₆H₄NH₂ · HCl (or C₆H₇ClN₄) | [3][4][5] |

| Molecular Weight | 170.60 g/mol | [2][3][5][6][7] |

| Appearance | Tan crystalline flakes / Light yellow crystalline solid | [6][8] |

| Melting Point | 165 °C (decomposes) | [3][8][9][10][11] |

| Solubility | Immiscible in water; Soluble in methanol | [6][8][10] |

| Infrared (IR) Spectrum | Characteristic azide (N₃) peak at ~2110 cm⁻¹ | [9] |

| SMILES String | Cl.Nc1ccc(cc1)N=[N+]=[N-] | |

| InChI Key | SDYAJRBHPPWHSF-UHFFFAOYSA-N |

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols. It is classified as a flammable solid and is toxic if swallowed, inhaled, or in contact with skin.[6][7] It also causes serious eye and skin irritation and may cause respiratory irritation.[6][7]

| Hazard Information | Details | Citations |

| GHS Pictograms | Flammable, Toxic, Health Hazard | [7][10] |

| Hazard Statements | H228: Flammable solidH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames.P261: Avoid breathing dust.P280: Wear protective gloves/clothing/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P311: Call a POISON CENTER or doctor. | [8] |

| Storage Class | 4.1B - Flammable solid hazardous materials |

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, using a spark-free ventilation system for large-scale use.[6]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, protective gloves (nitrile or other resistant material), and a lab coat.[6] A particulate dust filter respirator is required.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and metals.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Key Applications and Experimental Workflows

This compound is primarily used as a linker and a photo-reactive crosslinking agent. Its applications span materials science, biochemistry, and drug discovery.

Surface Modification via Photo-Reactive Grafting

The aryl azide group can be activated by UV light to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with adjacent C-H, N-H, or O-H bonds on a polymer backbone or material surface. This process is used to immobilize biomolecules. For example, it has been used to synthesize photo-reactive heparin and to create protein micro-arrays for cell-adhesion assays.[11]

Conceptual Protocol: Immobilization of a Biomolecule onto a Surface

-

Surface Preparation: A substrate surface (e.g., polymer film, glass slide) is first treated to introduce suitable functional groups, if necessary.

-

Coupling Reaction: this compound is covalently attached to the prepared surface or to a polymer backbone. The amino group of the azidoaniline is typically used for this initial coupling step.

-

Biomolecule Application: A solution containing the biomolecule of interest (e.g., protein, polysaccharide) is applied to the azide-functionalized surface.

-

Photo-activation: The surface is exposed to UV radiation (typically ~254-365 nm), which converts the azide group into the reactive nitrene.

-

Covalent Immobilization: The nitrene intermediate reacts with the nearby biomolecule, forming a stable covalent bond and permanently grafting it to the surface.

-

Washing: The surface is thoroughly washed to remove any non-covalently bound biomolecules.

Caption: A conceptual workflow for immobilizing biomolecules using 4-azidoaniline.

Synthesis via Click Chemistry

The azide group is a key participant in one of the most reliable "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring, efficiently linking an azide-containing molecule with an alkyne-containing molecule.[9] This method is widely used in drug discovery, proteomics, and materials science to synthesize complex molecules like peptidotriazoles.[11]

Conceptual Protocol: Synthesis of a Triazole-Linked Conjugate

-

Reactant Preparation: Dissolve this compound (or a derivative) and an alkyne-functionalized molecule in a suitable solvent.

-

Catalyst Introduction: Add a source of Copper(I) to the reaction mixture. This is often generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid and high-yielding.

-

Monitoring: Track the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Once the reaction is complete, quench the reaction and purify the resulting triazole product using standard methods like column chromatography or crystallization.

Caption: Reaction scheme for creating triazoles via CuAAC click chemistry.

Applications in Biological Research

Beyond synthesis, this compound has been noted for specific biological activities and applications.

-

G-Protein Antagonism: It has been described as a guanine (B1146940) nucleotide-binding protein (G protein) antagonist, making it a tool for studying G protein-mediated signal transduction.[1][3]

-

Drug Discovery: The compound has been investigated for potential leukemia treatment, where it may act by inhibiting protein synthesis.[1][3] It has also been shown to activate epidermal growth factor receptors.[1][3]

-

Photoaffinity Labeling: Its photo-reactive nature is utilized in photoaffinity labeling to identify and characterize ligand-binding sites on receptors, such as the calcitonin gene-related peptide receptor.[12]

-

Photosensitizer: Its optical properties allow it to be used as a photosensitizer, a compound that can be activated by light to induce a chemical change, potentially for treating cancerous lesions.[1][3]

Caption: Key properties of 4-azidoaniline HCl and their related research applications.

Purification Protocol

For applications requiring high purity, a specific purification method has been documented. The compound can be purified by dissolving it in ethyl acetate (B1210297) (EtOAc) and bubbling dry hydrogen chloride (HCl) gas through the solution. The resulting precipitate is then collected and washed with cold, dry diethyl ether (Et₂O).[9]

References

- 1. CAS 91159-79-4: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 91159-79-4 | FA166501 [biosynth.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 4-Azidoaniline HCl - Amerigo Scientific [amerigoscientific.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound | C6H7ClN4 | CID 16211210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound | 91159-79-4 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. This compound | CAS#:91159-79-4 | Chemsrc [chemsrc.com]

- 12. 4-Azidoaniline 97 91159-79-4 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Azidoaniline Hydrochloride: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-azidoaniline (B77532) hydrochloride, a critical reagent in bioconjugation and materials science. The information presented herein is intended to support researchers in the safe and effective handling, storage, and application of this compound. All data is collated from publicly available safety data sheets and scientific literature.

Core Properties of 4-Azidoaniline Hydrochloride

This compound (CAS No: 91159-79-4) is a tan, crystalline solid with a molecular weight of 170.60 g/mol .[1][2] It is a versatile chemical tool, primarily utilized for its reactive azide (B81097) group in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry," and for the synthesis of photo-reactive polymers.

Solubility Profile

Quantitative solubility data for this compound is not extensively published. However, qualitative descriptions from various chemical suppliers provide a general understanding of its solubility in common laboratory solvents.

Qualitative Solubility Data

The available information on the solubility of this compound is summarized in the table below.

| Solvent | Solubility | Reference |

| Water | Does not mix | [1] |

| Methanol | Soluble | [3][4][5] |

Experimental Protocol for Determining Solubility Class

For researchers needing to determine the solubility of this compound in a specific solvent system, the following qualitative protocol, adapted from standard organic chemistry procedures, can be employed.[6][7] This method categorizes the compound based on its solubility in a series of aqueous solutions.

Materials:

-

This compound

-

Small test tubes (e.g., 10 x 75 mm)

-

Vortex mixer

-

Deionized water

-

Diethyl ether

-

5% (w/v) Sodium hydroxide (B78521) solution

-

5% (w/v) Sodium bicarbonate solution

-

5% (v/v) Hydrochloric acid solution

-

Concentrated (96%) sulfuric acid

Procedure:

-

Water Solubility:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of deionized water in three 0.25 mL portions.

-

After each addition, shake or vortex the tube vigorously for up to 30 seconds.

-

Observe and record if the compound dissolves completely. If it is water-soluble, it is likely a salt or a polyfunctional compound with hydrophilic groups.[6] Proceed to test ether solubility. If not, proceed to the next step.

-

-

5% HCl Solubility:

-

To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, with vigorous mixing.

-

Observe for dissolution. As an amine hydrochloride, it is not expected to react further with dilute acid, but this test confirms its behavior in an acidic medium.

-

-

5% NaOH Solubility:

-

To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, with vigorous mixing.

-

The hydrochloride salt will be neutralized to the free base, 4-azidoaniline. Observe if the resulting free base is soluble in the aqueous base. Solubility indicates an acidic functional group, which is not expected.

-

-

5% NaHCO₃ Solubility:

-

To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO₃ solution in portions, with vigorous mixing.

-

This test differentiates between strong and weak acids. No dissolution is expected.

-

-

Concentrated H₂SO₄ Solubility:

-

Carefully add 25 mg of the compound to 0.6 mL of cold, concentrated sulfuric acid.

-

Observe for any color change or dissolution, which would indicate the presence of a neutral compound with nitrogen or other functionality capable of being protonated by the strong acid.[7]

-

Safety Precaution: Always handle this compound and concentrated acids in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Stability Profile

This compound is an energetic compound requiring careful handling and storage. Its stability is influenced by temperature, light, and chemical environment.

Thermal and Chemical Stability

The compound's known stability characteristics are summarized below.

| Parameter | Description | Reference(s) |

| Thermal Stability | Decomposes at 165 °C. | [3][4][5] |

| Flammability | Flammable solid. Any source of ignition (e.g., friction, heat, sparks, or flame) may cause fire or explosion. | [1][2] |

| Shock Sensitivity | Organic azides are often heat- or shock-sensitive compounds. | [1] |

| Incompatible Materials | Avoid contact with a wide range of substances, including: • Strong oxidizing agents (e.g., nitrates, perchlorates) • Strong reducing agents • Acids and bases • Metals • Aldehydes, amides, carbamates, cyanides, ketones, phenols, epoxides, acyl halides. | [1] |

| Hazardous Decomposition | Combustion products include carbon dioxide (CO₂), hydrogen chloride (HCl), phosgene, and nitrogen oxides (NOx). Toxic gases can form when mixed with incompatible materials. | [1] |

| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed and away from heat, sparks, and open flames. |

Experimental Protocol for Photostability Testing

This protocol is based on the ICH Q1B guideline for the photostability testing of new drug substances.[8][9][10] It involves a forced degradation study to assess photosensitivity and a confirmatory study to define storage requirements.

Part 1: Forced Degradation Study

Objective: To evaluate the overall photosensitivity of this compound for method development and degradation pathway elucidation.

Materials:

-

This compound

-

A suitable solvent in which the compound is stable (e.g., methanol)

-

Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)

-

Photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light (e.g., Option 1 or 2 from ICH Q1B)

-

Dark control samples wrapped completely in aluminum foil

-

Validated analytical method (e.g., HPLC-UV) to quantify the parent compound and detect degradation products.

Procedure:

-

Prepare solutions of this compound at a known concentration in the chosen solvent.

-

Place the solutions in transparent containers. Prepare identical samples to serve as dark controls by wrapping them in aluminum foil.

-

Expose the samples and dark controls in the photostability chamber. The exposure conditions should be more extreme than those for confirmatory testing to force degradation.

-

Analyze the samples at various time points using the validated analytical method to determine the extent of degradation.

-

Analyze the dark controls to distinguish between light-induced and thermally-induced degradation.

Part 2: Confirmatory Study

Objective: To determine the photostability characteristics under standardized conditions to inform handling and packaging requirements.

Procedure:

-

Select a single batch of this compound.

-

Expose the solid material and/or solutions to light conditions providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

-

Maintain parallel dark control samples.

-

After the exposure period, analyze the light-exposed and dark control samples.

-

Compare the results to evaluate the impact of light exposure. Significant degradation may necessitate the use of light-resistant packaging and special labeling.

Applications and Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This compound is a key reagent for introducing an aromatic amine functional group onto a molecule via a stable triazole linkage. The following is a general protocol for a small-scale CuAAC reaction.[11][12][13]

Materials:

-

Alkyne-containing molecule (Substrate)

-

This compound (Reagent)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Suitable solvent system (e.g., PBS, water, DMSO/t-butanol)

Protocol:

-

Prepare Stock Solutions:

-

100 mM CuSO₄ in deionized water.

-

300 mM Sodium ascorbate in deionized water (prepare fresh).

-

100 mM THPTA in deionized water.

-

10 mM this compound in the chosen reaction solvent.

-

10 mM alkyne-substrate in the chosen reaction solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-substrate and a molar excess (e.g., 2-5 equivalents) of the this compound solution.

-

Add the THPTA ligand solution (final concentration ~1-2 mM).

-

Add the CuSO₄ solution (final concentration ~0.5-1 mM). Vortex briefly.

-

-

Initiate Reaction:

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~5-10 mM).

-

Vortex the mixture thoroughly.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 30-60 minutes. Protect from light if any components are light-sensitive.

-

-

Analysis and Purification:

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Purify the resulting triazole product using standard methods such as HPLC or column chromatography.

-

The logical workflow for this widely used reaction is depicted below.

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Synthesis of Photo-Reactive Polymers

This compound is used to synthesize polymers containing photo-reactive phenylazido groups. Upon exposure to UV light, these groups form highly reactive nitrenes that can insert into C-H or N-H bonds, enabling the cross-linking of polymer chains or their covalent attachment to surfaces.

A generalized workflow for creating such a polymer is outlined below.

Caption: Generalized workflow for synthesizing and using a photo-reactive polymer.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | C6H7ClN4 | CID 16211210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:91159-79-4 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. 91159-79-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. youtube.com [youtube.com]

- 11. glenresearch.com [glenresearch.com]

- 12. confluore.com.cn [confluore.com.cn]

- 13. broadpharm.com [broadpharm.com]

4-Azidoaniline Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline hydrochloride is a chemical reagent utilized in various research and development applications, particularly in the synthesis of photo-reactive polymers and polysaccharides, and in click chemistry reactions.[1][2] Its utility in scientific research, including in the study of G proteins and as a photosensitizer, underscores the importance of understanding its hazardous properties to ensure safe handling and mitigate exposure risks.[3] This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to this compound.

Chemical and Physical Properties

This compound is a tan crystalline solid.[4] It is important to note its insolubility in water and solubility in methanol.[4][5][6] Organic azides, as a class of compounds, are often sensitive to heat or shock.[4]

| Property | Value | References |

| Molecular Formula | C6H7ClN4 | [5][6] |

| Molecular Weight | 170.60 g/mol | [4][7] |

| Appearance | Tan crystalline flakes or light yellow crystalline solid | [4][5] |

| Melting Point | 165°C (decomposes) | [5][6][8] |

| Solubility | Insoluble in water; Soluble in methanol | [4][5][6] |

| log Pow (n-octanol/water) | 1.022 | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4] It is a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled.[4][6][7] It can cause serious eye and skin irritation and may cause respiratory irritation.[6][7][9]

GHS Hazard Statements:

-

H301: Toxic if swallowed[7]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize risk.

3.1. Handling:

-

Avoid all personal contact, including inhalation of dust. [4]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Use non-sparking tools to prevent ignition.[6]

-

Take measures to prevent the buildup of electrostatic charge.[5][6]

-

Wash hands thoroughly after handling.[5]

3.2. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][6][10]

-

Store locked up.[6]

-

Store separately from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for the safe handling of this compound. The following diagram outlines the recommended PPE selection process.

Caption: PPE Selection Workflow for Handling this compound.

First-Aid Measures

In the event of exposure, immediate action is crucial. The following measures should be taken:

| Exposure Route | First-Aid Protocol | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician. | [5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [5][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician. | [5] |

Fire-Fighting Measures and Accidental Release

6.1. Fire-Fighting:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazards: As a flammable solid, it can be ignited by heat, sparks, or flames.[4] Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[4]

-

Firefighter Protection: Wear self-contained breathing apparatus and full protective clothing.[9]

6.2. Accidental Release:

-

Personal Precautions: Evacuate personnel to safe areas.[5] Avoid breathing dust and contact with the substance.[5][9] Remove all sources of ignition.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Containment and Cleanup: Collect in closed, suitable containers for disposal.[10] Clear contaminated areas thoroughly.[10]

The logical flow for responding to an accidental release is illustrated in the following diagram.

Caption: Accidental Release Response Workflow.

Stability and Reactivity

This compound is considered stable under recommended storage conditions.[4][5] However, it is incompatible with a range of substances.

-

Incompatible Materials: Strong oxidizing agents, reducing agents, acids, bases, alkali metals, and metallic salts.[4][5]

-

Hazardous Decomposition Products: In a fire, it may produce carbon oxides, nitrogen oxides, and hydrogen chloride.[4]

-

Conditions to Avoid: Heat, flames, sparks, and contact with incompatible materials.[4][10] Mixing with certain chemicals can lead to the formation of toxic or flammable gases.[4]

Toxicological Information

The toxicological data for this compound highlights its potential for causing significant harm.

| Toxicity Data | Value | References |

| Acute Toxicity (Oral) | Toxic if swallowed. Animal experiments suggest ingestion of less than 40 grams may be fatal. | [4] |

| Acute Toxicity (Dermal) | LD50 Dermal: 300 mg/kg | [5] |

| Acute Toxicity (Inhalation) | LC50 Inhalation (4h): 0.51 mg/l (Acute toxicity estimate) | [5] |

-

Skin and Eye Irritation: The material is irritating to the eyes and may cause skin irritation.[4][7][9]

-

Respiratory System: Inhalation of dust can cause respiratory irritation and may lead to toxic effects.[4]

-

Systemic Effects: Skin absorption can lead to systemic toxic effects.[4]

-

Chronic Health Effects: Long-term exposure to high dust concentrations may cause changes in lung function.[4]

Conclusion

This compound is a valuable chemical reagent, but it possesses significant hazards that demand rigorous safety and handling protocols. Researchers, scientists, and drug development professionals must have a thorough understanding of its properties and the associated risks. By implementing the comprehensive safety measures outlined in this guide, including the use of appropriate personal protective equipment, proper handling and storage procedures, and being prepared for emergency situations, the risks associated with this compound can be effectively managed, ensuring a safe laboratory environment.

References

- 1. This compound | 91159-79-4 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 91159-79-4 | FA166501 [biosynth.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C6H7ClN4 | CID 16211210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:91159-79-4 | Chemsrc [chemsrc.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

4-Azidoaniline hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Azidoaniline (B77532) hydrochloride, a versatile chemical compound with significant applications in biomedical research and drug development. This document outlines its core physicochemical properties, details a key experimental application, and presents a visual workflow for its use in bioconjugation.

Core Physicochemical Data

4-Azidoaniline hydrochloride is a valuable reagent in various biochemical and proteomics research applications. Its key quantitative data are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₆H₆N₄·HCl | [1][2] |

| C₆H₇ClN₄ | [1] | |

| Molecular Weight | 170.60 g/mol | [1][3] |

| CAS Number | 91159-79-4 | [1][2] |

| Melting Point | 165 °C (decomposes) | [2] |

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This compound serves as a key building block for introducing an azide (B81097) moiety. The azide group is a crucial functional group for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugates. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, enabling the covalent ligation of an azide-containing molecule (like a derivative of 4-azidoaniline) to an alkyne-containing molecule.

This protocol provides a general methodology for the labeling of a protein lysate, where the protein of interest has been metabolically or chemically modified to contain an alkyne group.

Objective: To covalently attach an azide-modified reporter molecule (derived from this compound) to an alkyne-modified protein within a complex biological sample.

Materials:

-

Alkyne-modified protein lysate (1-5 mg/mL) in a suitable protein extraction buffer.

-

Azide-containing reporter molecule (e.g., a fluorescent dye or biotin (B1667282) modified with a 4-azidoaniline derivative) dissolved in DMSO or water to a stock concentration of 2.5 mM.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water).

-

Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water).

-

Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared).

-

Phosphate-buffered saline (PBS).

-

1.5 mL microfuge tubes.

Procedure:

-

Reaction Setup: In a 1.5 mL microfuge tube, combine the following reagents in the specified order:

-

50 µL of alkyne-modified protein lysate.

-

90 µL of PBS buffer.

-

20 µL of the 2.5 mM azide-containing reporter molecule solution. Vortex the mixture briefly to ensure homogeneity.

-

-

Ligand Addition: Add 10 µL of the 100 mM THPTA solution to the reaction mixture. Vortex briefly. The THPTA ligand complexes with the copper catalyst, increasing its stability and solubility in aqueous environments.

-

Copper Catalyst Addition: Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.

-

Initiation of the Click Reaction: To initiate the cycloaddition, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species. Vortex the tube briefly to mix all components thoroughly.

-

Incubation: Protect the reaction mixture from light, particularly if using a fluorescent reporter molecule. Incubate the reaction for 30 minutes at room temperature.

-

Downstream Processing: Following the incubation, the proteins in the lysate are now covalently labeled with the reporter molecule. The sample is ready for subsequent downstream processing and analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the CuAAC experimental workflow for labeling a protein of interest.

Caption: Workflow for protein labeling via CuAAC.

References

4-Azidoaniline Hydrochloride: An In-depth Technical Guide to a Versatile Photo-Reactive Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline (B77532) hydrochloride is a potent and versatile photo-reactive crosslinking agent widely employed in chemical biology, materials science, and drug development. Its utility stems from the presence of an aryl azide (B81097) moiety, which upon photo-activation, generates a highly reactive nitrene intermediate capable of forming covalent bonds with a wide range of chemical entities. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with 4-azidoaniline hydrochloride, enabling researchers to effectively harness its crosslinking capabilities.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. Key properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₆H₆N₄ · HCl | [1] |

| Molecular Weight | 170.60 g/mol | [1][2] |

| Appearance | Tan crystalline flakes | [3] |

| Melting Point | 165 °C (decomposes) | [1][2][4] |

| Solubility | Soluble in methanol. Immiscible with water. | [3][5] |

| Functional Groups | Primary amine (-NH₂), Azide (-N₃) | [1] |

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is a flammable solid and is toxic if swallowed, inhaled, or in contact with skin.[3] It can also cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

Mechanism of Photo-Activation and Crosslinking

The crosslinking ability of this compound is predicated on the photochemical properties of the aryl azide group. The process can be summarized in the following steps:

-

Photo-activation: Upon exposure to ultraviolet (UV) light, typically in the range of 250-350 nm for simple phenyl azides, the azide moiety absorbs a photon and undergoes photolysis, releasing a molecule of nitrogen gas (N₂).[6] This process generates a highly reactive and short-lived nitrene intermediate.[7]

-

Nitrene Insertion: The generated nitrene is a highly electrophilic species that can readily react with a variety of chemical bonds in its immediate vicinity. Common insertion reactions include C-H and N-H bonds.[6]

-

Covalent Bond Formation: This rapid and non-specific insertion results in the formation of a stable covalent bond between the 4-azidoaniline derivative and the target molecule.

Caption: Mechanism of photo-reactive crosslinking with 4-Azidoaniline.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in a variety of scientific disciplines.

Photo-affinity Labeling

Photo-affinity labeling is a powerful technique to identify and characterize ligand-binding proteins and other biomolecular interactions. In this approach, a molecule of interest is functionalized with a photo-reactive group, such as the azido (B1232118) group from 4-azidoaniline. Upon binding to its target, UV irradiation triggers covalent crosslinking, allowing for the subsequent isolation and identification of the target protein.

Surface Modification

This compound can be used to modify the surfaces of various materials, including polymers and inorganic substrates. The primary amine group allows for its initial coupling to a surface, and subsequent photo-activation of the azide group can be used to immobilize other molecules, such as proteins or peptides, creating bio-functionalized surfaces for applications in cell culture, biosensors, and medical devices.

Synthesis of Photo-Reactive Polymers

This compound can be incorporated into polymer chains to create photo-reactive polymers.[1] For example, it can be co-polymerized with monomers like acrylic acid to synthesize polymers with pendant azido groups.[8] These polymers can then be crosslinked upon UV exposure to form hydrogels or other materials with tunable properties.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound. Note: These are general protocols and may require optimization for specific applications.

General Considerations for Photo-Crosslinking Reactions

-

UV Light Source: A UV lamp with an emission maximum in the range of 250-370 nm is typically required. For biological samples, longer wavelengths (300-370 nm) are preferred to minimize damage to proteins and cells.[6] An exposure time of 15-30 minutes is a common starting point.[9]

-

Reaction Buffer: Avoid buffers containing primary amines (e.g., Tris, glycine) as they can compete with the target molecule for reaction with the nitrene intermediate.[9] Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable.

-

Reducing Agents: Thiol-containing reducing agents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol will reduce the azide group and should be avoided.[6]

-

Concentration: The optimal concentration of this compound will depend on the specific application and should be determined empirically. A starting concentration in the low millimolar range is often a good starting point for protein crosslinking studies.

Protocol for Photo-Affinity Labeling of a Protein Target

This protocol outlines a general workflow for identifying the binding partners of a small molecule using a 4-azidoaniline-derivatized probe.

Caption: Experimental workflow for photo-affinity labeling.

Materials:

-

4-azidoaniline-derivatized photo-affinity probe

-

Biological sample (e.g., cell lysate, purified protein)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

UV lamp (e.g., 365 nm)

-

Lysis buffer

-

Affinity purification resin (e.g., streptavidin beads if the probe is biotinylated)

-

Mass spectrometer

Procedure:

-

Probe Incubation: Incubate the photo-affinity probe with the biological sample to allow for binding to the target protein. The incubation time and temperature should be optimized for the specific interaction being studied.

-

UV Irradiation: Expose the sample to UV light to activate the azide group. Perform this step on ice to minimize heat-induced damage to the sample.

-

Quenching (Optional): The reaction can be quenched by the addition of a scavenger molecule, such as dithiothreitol (DTT), to react with any unreacted nitrene intermediates.

-

Lysis and Purification: If using a cell-based system, lyse the cells to release the proteins. Purify the protein of interest or enrich the crosslinked complexes using appropriate chromatography techniques.

-

Enrichment of Labeled Proteins: If the photo-affinity probe contains a tag (e.g., biotin), use affinity chromatography to enrich the crosslinked protein-probe complexes.

-

Analysis by Mass Spectrometry: Digest the enriched protein sample with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry to identify the protein and map the site of crosslinking.[10][11][12]

Protocol for Surface Modification and Protein Immobilization

This protocol describes the immobilization of a protein onto a surface using this compound as a linker.

Caption: Workflow for surface modification and protein immobilization.

Materials:

-

Substrate to be modified (e.g., glass slide, polymer film)

-

Surface activation reagents (e.g., piranha solution for glass)

-

This compound

-

Coupling agents (e.g., EDC/NHS for carboxylated surfaces)

-

Protein solution

-

UV lamp

Procedure:

-

Surface Activation: Activate the surface to introduce functional groups (e.g., carboxyl or amine groups) for coupling with 4-azidoaniline.

-

Coupling of 4-Azidoaniline: React the activated surface with this compound. The primary amine of the crosslinker will form a covalent bond with the surface functional groups.

-

Protein Application: Apply a solution of the protein to be immobilized onto the azido-functionalized surface.

-

UV Irradiation: Expose the surface to UV light to activate the azide groups and covalently link the protein to the surface.

-

Washing and Characterization: Thoroughly wash the surface to remove any non-covalently bound protein. Characterize the modified surface using techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements to confirm successful immobilization.

Data Presentation: Quantitative Parameters for Photo-Crosslinking

While the optimal conditions for using this compound are highly dependent on the specific application, the following table provides a summary of key quantitative parameters to consider during experimental design.

| Parameter | Typical Range/Value | Notes |

| Concentration | 1-10 mM | For protein crosslinking in solution. Higher concentrations may be needed for surface modification. |

| UV Wavelength | 250-370 nm | Longer wavelengths are recommended for biological samples to minimize photodamage.[6] |

| UV Exposure Time | 15-30 minutes | Should be optimized to maximize crosslinking efficiency while minimizing sample degradation.[9] |

| Reaction pH | 7.0-8.5 | Avoid acidic conditions which can protonate the amine group and affect its reactivity. |

| Quantum Yield | Not readily available for this compound | Generally, the quantum yield for nitrene formation from aryl azides is less than 1. |

Conclusion

This compound is a powerful and versatile photo-reactive crosslinker with broad applications in scientific research and development. Its ability to form covalent bonds upon photo-activation enables the study of biomolecular interactions, the creation of functionalized surfaces, and the synthesis of novel photo-responsive materials. By understanding its core properties and following optimized experimental protocols, researchers can effectively utilize this reagent to advance their scientific goals. As with any reactive chemical, proper safety precautions are paramount to ensure its safe and effective use in the laboratory.

References

- 1. 4-アジドアニリン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-叠氮苯胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | CAS#:91159-79-4 | Chemsrc [chemsrc.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Azidoaniline Hydrochloride as a Tool for Studying Guanine Nucleotide-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-azidoaniline (B77532) hydrochloride, a key chemical reagent utilized in the study of guanine (B1146940) nucleotide-binding proteins (G proteins). Contrary to a direct antagonist role, this document elucidates its primary function as a precursor for the synthesis of aryl azide-based photoaffinity labels. These specialized probes are instrumental in the covalent modification and subsequent identification of G proteins and their interacting partners. This guide details the chemical properties of 4-azidoaniline hydrochloride, the principles of photoaffinity labeling, experimental workflows, and the known interactions of its derivatives with specific G protein subunits.

Introduction to this compound

This compound is an aromatic organic compound featuring both an amine and an azide (B81097) functional group. While commercially available information sometimes refers to it as a G protein antagonist, a deeper investigation of the scientific literature reveals its more nuanced and significant role as a chemical tool for creating photoaffinity labels.[1] Its utility lies in the photoreactive nature of the aryl azide group, which, upon UV irradiation, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby amino acid residues. This property allows for the permanent "tagging" of proteins that bind to a ligand incorporating this moiety.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 91159-79-4 | [2][3] |

| Molecular Formula | C₆H₇ClN₄ | [2] |

| Molecular Weight | 170.60 g/mol | [2] |

| Appearance | Light yellow to tan crystalline solid | [4][5] |

| Melting Point | 165 °C (decomposes) | [3][5] |

| Solubility | Soluble in methanol. Immiscible in water. | [4][5] |

| SMILES | C1=CC(=CC=C1N)N=[N+]=[N-].Cl | [2] |

| InChI | InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H | [2] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[6]

| Hazard Class | Description | Precautionary Statements |

| Flammable Solid | Flammable solid (H228) | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| Acute Toxicity | Toxic if swallowed (H301), in contact with skin (H311), and if inhaled (H331) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| Skin Irritation | Causes skin irritation (H315) | |

| Eye Irritation | Causes serious eye irritation (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation (H335) |

Mechanism of Action: A Precursor for Photoaffinity Labeling

The primary application of this compound in G protein research is as a foundational molecule for the synthesis of photoreactive GTP analogs, such as azidoanilido-GTP (AA-GTP).[1][7] These analogs act as functional mimics of GTP, allowing them to bind to the nucleotide-binding pocket of G protein α-subunits. The key to their utility is the aryl azide group derived from 4-azidoaniline.

Upon exposure to UV light, the aryl azide moiety undergoes photolysis, releasing nitrogen gas (N₂) and generating a highly reactive nitrene intermediate. This nitrene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds of amino acid residues within the G protein's binding site, forming a stable covalent bond. This process permanently attaches the GTP analog to the G protein it was bound to.

References

- 1. Subtype-specific binding of azidoanilido-GTP by purified G protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H7ClN4 | CID 16211210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:91159-79-4 | Chemsrc [chemsrc.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Agonist-sensitive binding of a photoreactive GTP analog to a G-protein alpha-subunit in membranes of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Azidoaniline Hydrochloride in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline (B77532) hydrochloride is a versatile chemical reagent employed in the field of bioconjugation and materials science.[1] Its bifunctional nature, possessing both a reactive azide (B81097) group and an aromatic amine, makes it a valuable building block for the synthesis of complex molecular architectures through "click" chemistry.[2] The azide moiety readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, to form stable triazole linkages.[1][3] This reaction is characterized by its high efficiency, selectivity, and biocompatibility.[4] The presence of the aniline (B41778) group provides a handle for further functionalization or imparts specific electronic properties to the final product.

This document provides detailed application notes and protocols for the use of 4-azidoaniline hydrochloride in CuAAC reactions, with a focus on bioconjugation and the synthesis of functional polymers.

Principle of the Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a covalent bond between an azide and a terminal alkyne.[3][5] The reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of the 1,3-dipolar cycloaddition.[6] The key features of this reaction include:

-

High Yields: CuAAC reactions typically proceed with high to quantitative yields.[1]

-

High Regioselectivity: The reaction exclusively produces the 1,4-disubstituted triazole isomer.

-

Mild Reaction Conditions: The reaction can be carried out in a variety of solvents, including water, and at room temperature.[5]

-

Bioorthogonality: The azide and alkyne functional groups are largely unreactive in biological systems, allowing for their use in complex biological environments.[5]

The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,2,3-triazole product and regenerates the copper(I) catalyst.

Applications

The unique properties of this compound make it suitable for a range of applications in research and drug development:

-

Bioconjugation: The aniline group can be linked to biomolecules such as peptides, proteins, or nucleic acids, while the azide group is available for "clicking" with alkyne-modified tags, imaging agents, or drug molecules.[4][7]

-

Synthesis of Photo-Reactive Polymers: 4-Azidoaniline can be incorporated into polymer chains via the aniline group. The pendant azide groups can then be used to crosslink the polymer chains through CuAAC, a method used in the development of shape-memory materials.[8][9] The resulting triazole-containing polymers can also be designed to be photo-reactive, for applications such as photopatterning of biomolecules.[10]

-

Drug Discovery and Development: The 1,2,3-triazole ring formed through the click reaction is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[1][11] this compound serves as a key building block for creating libraries of triazole-containing compounds for drug screening.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the CuAAC reaction between this compound and various terminal alkynes. Please note that actual yields may vary depending on the specific substrate, purity of reagents, and reaction conditions.

| Alkyne Partner | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O (5) | Sodium Ascorbate (B8700270) (10) | t-BuOH/H₂O (1:1) | 4 | >95 |

| Propargyl Alcohol | CuI (2) | THPTA (10) | DMF | 6 | >90 |

| N-propargyl-biotinamide | CuSO₄·5H₂O (5) | THPTA (25) | PBS buffer | 2 | >85 |

| Alkyne-modified Peptide | CuSO₄·5H₂O (10) | THPTA (50) | Aqueous Buffer | 1 | >80 |

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Small Molecule Alkyne

This protocol describes a general method for the reaction of this compound with a terminal alkyne in a solution phase.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Bioconjugation of an Alkyne-Modified Peptide

This protocol provides a general method for labeling an alkyne-modified peptide with this compound.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column for purification

Procedure:

-

Dissolve the alkyne-modified peptide in PBS buffer to a final concentration of 1-10 mg/mL.

-

Add a 10-50 fold molar excess of this compound to the peptide solution.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a catalyst premix by mixing aqueous solutions of CuSO₄·5H₂O and THPTA in a 1:5 molar ratio. Let it stand for 1-2 minutes.

-

Add the catalyst premix to the peptide/azide mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the resulting peptide conjugate using a size-exclusion chromatography column to remove excess reagents.

Visualizations

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General experimental workflow for a CuAAC reaction.

Caption: Logic of bioconjugation using this compound.

References

- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-アジドアニリン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioconjugation application notes [bionordika.fi]

- 5. interchim.fr [interchim.fr]

- 6. Click Chemistry [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. Photo-Mediated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) “Click” Reactions for Forming Polymer Networks as Shape Memory Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photoactivated Bioconjugation Between ortho-Azidophenols and Anilines: A Facile Approach to Biomolecular Photopatterning [agris.fao.org]

- 11. scispace.com [scispace.com]

Application Notes and Protocols for 4-Azidoaniline Hydrochloride in Protein Crosslinking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline hydrochloride is a versatile chemical reagent that holds significant potential in the field of proteomics and drug development for the study of protein-protein interactions (PPIs). Its utility lies in its dual reactivity, enabling its use as a protein crosslinking agent through two primary mechanisms: diazonium-mediated modification and photo-activated crosslinking. This document provides detailed application notes and experimental protocols for utilizing this compound to covalently capture both transient and stable protein complexes.

The aniline (B41778) group of 4-Azidoaniline can be converted to a reactive diazonium salt, which can then modify electron-rich amino acid residues such as tyrosine and histidine. Concurrently, the azide (B81097) group can be photo-activated by UV light to form a highly reactive nitrene intermediate, capable of inserting into C-H and N-H bonds in close proximity, thus "freezing" protein interactions for subsequent analysis. These characteristics make this compound a valuable tool for mapping protein interaction interfaces and identifying binding partners.

Data Presentation

Quantitative analysis is crucial for evaluating the efficiency of crosslinking experiments. The following tables provide examples of how to structure and present quantitative data obtained from mass spectrometry analysis of crosslinked proteins.

Table 1: Identification and Quantification of Crosslinked Peptides

| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Precursor m/z | Charge | MS2 Scan Number | Crosslinking Efficiency (%) |

| XL-001 | Protein A | K121 | Protein B | Y85 | 856.42 | 4+ | 12345 | 15.2 |

| XL-002 | Protein A | K121 | Protein A | K150 | 912.50 | 3+ | 12678 | 8.5 |

| XL-003 | Protein C | H45 | Protein D | W102 | 798.33 | 5+ | 13012 | 22.1 |

| XL-004 | Protein B | Y85 | Protein E | F20 | 1021.67 | 4+ | 13546 | 5.7 |

Table 2: Comparison of Crosslinking Conditions

| Condition ID | Crosslinker Concentration (mM) | UV Exposure Time (min) | Temperature (°C) | Identified Crosslinks | Total Spectral Counts |

| C-1 | 0.5 | 5 | 25 | 45 | 12,345 |

| C-2 | 1.0 | 5 | 25 | 78 | 21,876 |

| C-3 | 1.0 | 10 | 25 | 92 | 25,432 |

| C-4 | 1.0 | 10 | 4 | 65 | 18,901 |

Experimental Protocols

Two primary protocols are presented for using this compound in protein crosslinking studies. It is important to note that these are generalized protocols and may require optimization for specific protein systems.

Protocol 1: Diazonium-Mediated Protein Crosslinking

This protocol utilizes the aniline group of 4-Azidoaniline, which is first converted to a reactive diazonium salt to modify specific amino acid residues.

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Protein sample in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Preparation of the Diazonium Reagent:

-

In a microcentrifuge tube, dissolve this compound in 0.5 M HCl to a final concentration of 10 mM. Keep the solution on ice.

-

Add an equimolar amount of ice-cold 10 mM sodium nitrite solution dropwise while gently vortexing.

-

Incubate the reaction on ice for 15-30 minutes. The formation of the diazonium salt can be monitored by a slight color change. Use the freshly prepared reagent immediately.

-

-

Protein Modification:

-

To your protein sample (typically 1-10 mg/mL), add the freshly prepared diazonium reagent to achieve a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically.

-

Incubate the reaction on ice or at 4°C for 1-2 hours with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

-

-

Removal of Excess Reagent:

-

Remove unreacted crosslinker using a desalting column or through dialysis against the desired buffer.

-

-

Analysis:

-

The modified protein can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked products.

-

Protocol 2: Photo-Activated Protein Crosslinking

This protocol takes advantage of the azido (B1232118) group, which upon UV irradiation, forms a reactive nitrene that can crosslink interacting proteins.

Materials:

-

This compound

-

Protein sample in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

-

UV lamp (e.g., 254 nm or 365 nm)

-

Quenching solution (e.g., 50 mM DTT or β-mercaptoethanol)

Procedure:

-

Incubation with Crosslinker:

-

Add this compound directly to the protein sample to a final concentration of 0.1-2 mM. The optimal concentration will depend on the specific protein interaction being studied.

-

Incubate the mixture in the dark on ice for 30-60 minutes to allow the crosslinker to diffuse and interact with the proteins.

-

-

UV Activation:

-

Place the sample in a UV-transparent container (e.g., quartz cuvette or on a petri dish on ice).

-

Irradiate the sample with UV light. The optimal wavelength and duration (typically 1-30 minutes) should be determined empirically to maximize crosslinking while minimizing protein damage. Maintain the sample on ice during irradiation.[1]

-

-

Quenching the Reaction:

-

After UV exposure, add a quenching agent to scavenge any unreacted nitrene intermediates.

-

-

Analysis:

-